Cas no 91229-91-3 ((S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester)

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester structure
91229-91-3 structure
상품 이름:(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester
CAS 번호:91229-91-3
MF:C14H23NO5
메가와트:285.336124658585
MDL:MFCD03094770
CID:61485
PubChem ID:354334547

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester 화학적 및 물리적 성질

이름 및 식별자

    • (S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
    • tert-Butyl N-(tert-Butoxycarbonyl)-L-pyroglutamate
    • (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER
    • (S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester
    • (S)-N-Boc-2-Pyrrolidone-5-carboxylic acid tert-butyl ester
    • Boc-Pyr-OtBu
    • ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
    • (2S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
    • (S)-di-tert-butyl 5-oxopyrrolidine-1,2
    • (S)-N-Boc-pyroglutamic acid tert-butyl ester
    • (S)-tert-butyl-N-tert-butyloxycarbonylpyroglutamic acid
    • <i>N<
    • tert-butyl (2S)-(1-tert-butoxycarbonyl)-5-oxo-pyrrolidine-2-carboxylate
    • N-Boc-L-pyroglutamic Acid tert-Butyl Ester
    • N-(tert-Butoxycarbonyl)-L-pyroglutamic Acid tert-Butyl Ester
    • tert-Butyl N-Boc-L-pyroglutamate
    • Di-tert-butyl (S)-5-Oxopyrrolidine-1,2-dicarboxylate
    • (S)-5-Oxopyrrolidine-1,2-dicarboxylate Di-tert-butyl Ester
    • 1,2-Bis(1,1-dimethylethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate (ACI)
    • 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester, (2S)- (9CI)
    • 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester, (S)- (ZCI)
    • (2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid tert-butyl ester
    • N-tert-Butoxycarbonylpyroglutamic acid tert-butyl ester
    • tert-Butyl N-(tert-butoxycarbonyl)pyroglutamate
    • 1,2-di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
    • CS-0046809
    • SCHEMBL713924
    • tert-butyl N-tert-butoxycarbonyl-pyroglutamate
    • (S)-5-oxo-pyrrolidine-1,2-dicarboxylic acid di-tert-butyl ester
    • GS-3393
    • (S)-N-Boc-2-Pyrrolidone-5-carboxylic acidtert-butyl ester
    • t-butyl N-boc-pyroglutamate
    • Boc-Py
    • 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester,(2S)-
    • 10.14272/INVKHBRFFCQICU-VIFPVBQESA-N.1
    • INVKHBRFFCQICU-VIFPVBQESA-N
    • (S)-tert-Butyl N-tert-butoxycarbonylpyroglutamate
    • tert-butyl N-tert-butoxycarbonylpyroglutamate
    • J-502510
    • B5216
    • 91229-91-3
    • MFCD03094770
    • AKOS015841393
    • di-tert-butyl (2s)-5-oxopyrrolidine-1,2-dicarboxylate
    • DTXSID60456327
    • doi:10.14272/INVKHBRFFCQICU-VIFPVBQESA-N.1
    • (S)-Di-tert-butyl5-oxopyrrolidine-1,2-dicarboxylate
    • Boc-L-pyroglutamic acid tert-butyl ester
    • MDL: MFCD03094770
    • 인치: 1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m0/s1
    • InChIKey: INVKHBRFFCQICU-VIFPVBQESA-N
    • 미소: C([C@@H]1CCC(=O)N1C(=O)OC(C)(C)C)(=O)OC(C)(C)C

계산된 속성

  • 정밀분자량: 285.157623g/mol
  • 표면전하: 0
  • XLogP3: 1.9
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 5
  • 회전 가능한 화학 키 수량: 5
  • 동위원소 질량: 285.157623g/mol
  • 단일 동위원소 질량: 285.157623g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 72.9Ų
  • 중원자 수량: 20
  • 복잡도: 416
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1

실험적 성질

  • 색과 성상: Pale-yellow to Yellow-brown Solid
  • 밀도: 1.102
  • 융해점: 55.0 to 59.0 deg-C
  • 비등점: 390.7±35.0 °C at 760 mmHg
  • 플래시 포인트: 190.1±25.9 °C
  • 굴절률: 1.485
  • PSA: 72.91000
  • LogP: 2.19210
  • 비선광도: -33.8°--34.2° (c = 0.9, CHCl3)

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester 보안 정보

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester 세관 데이터

  • 세관 번호:2933790090
  • 세관 데이터:

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    2933790090

    개요:

    2933790090 기타 네세틸아미드.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:9.0% ????:20.0%

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    요약:

    2933790090. 기타 네세틸아미드.부가가치세: 17.0%. 환급률: 9.0%.??? ??:9.0%. General tariff:20.0%

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester 가격추가 >>

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(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: 4-(Dimethylamino)pyridine
참조
A novel post SPPS thioesterification
Nagaike, Fumihiro; et al, Peptide Science, 2006, 42, 165-168

합성회로 2

반응 조건
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  5 min, 0 °C; 30 min, 0 °C; 48 h, rt
참조
Discovery of a novel class of potent and orally bioavailable sphingosine 1-phosphate receptor 1 antagonists
Ibrahim, Mohamed A.; et al, Journal of Medicinal Chemistry, 2012, 55(3), 1368-1381

합성회로 3

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
참조
Amino acid synthesis using (L)-pyroglutamic acid as a chiral starting material
Baldwin, Jack E.; et al, Tetrahedron, 1989, 45(23), 7459-68

합성회로 4

반응 조건
참조
Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide Chemistry
Morera, Enrico; et al, Organic Letters, 2002, 4(7), 1139-1142

합성회로 5

반응 조건
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
참조
A new synthetic equivalent of the glutamic acid γ-anion and its application to the synthesis of S-(+)-γ-carboxyglutamic acid
Attwood, Michael R.; et al, Tetrahedron Letters, 1990, 31(2), 283-4

합성회로 6

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine
2.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
참조
A novel synthesis of L-pyroglutamic acid derivatives from L-proline: utility of N-protecting groups for ruthenium tetroxide oxidation of cyclic α-amino acids
Yoshifuji, Shigeyuki; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(9), 3873-8

합성회로 7

반응 조건
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ,  Water ;  -78 °C → rt; 6 d, rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 10 min, rt
2.2 rt; 3 d, rt
2.3 Reagents: Water
참조
Crotonase Catalysis Enables Flexible Production of Functionalized Prolines and Carbapenams
Hamed, Refaat B.; et al, Journal of the American Chemical Society, 2012, 134(1), 471-479

합성회로 8

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Ethyl acetate
참조
Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamates
Valle, Marcelo Siqueira; et al, Tetrahedron Letters, 2008, 49(12), 1957-1960

합성회로 9

반응 조건
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  30 min, rt
참조
Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamates
Valle, Marcelo Siqueira; et al, Tetrahedron Letters, 2008, 49(12), 1957-1960

합성회로 10

반응 조건
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
참조
The oxidation of alcohols by modified oxochromium(VI)-amine reagents
Luzzio, Frederick A., Organic Reactions (Hoboken, 1998, 53,

합성회로 11

반응 조건
1.1 Reagents: Perchloric acid Solvents: tert-Butyl acetate ,  Water ;  8 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt → 0 °C; 30 min, 0 °C; 2 h, rt
참조
A unified strategy targeting the thiodiketopiperazine mycotoxins exserohilone, gliotoxin, the epicoccins, the epicorazines, rostratin A and aranotin
Gross, Ulrike; et al, Chemistry - A European Journal, 2010, 16(38), 11624-11631

합성회로 12

반응 조건
1.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
참조
A novel synthesis of L-pyroglutamic acid derivatives from L-proline: utility of N-protecting groups for ruthenium tetroxide oxidation of cyclic α-amino acids
Yoshifuji, Shigeyuki; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(9), 3873-8

합성회로 13

반응 조건
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Ethyl acetate ;  3 h, rt
참조
Reductive decarboxylation of bicyclic prolinic systems. A new approach to the enantioselective synthesis of the Geissman-Waiss lactone. X-ray structure determination of a key lactone intermediate
Ambrosio, Joao Carlos L.; et al, Journal of the Brazilian Chemical Society, 2003, 14(1), 27-38

합성회로 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetonitrile
참조
Hetero-Diels-Alder and pyroglutamate approaches to (2S,4R)-2-methylamino-5-hydroxy-4-methylpentanoic acid
Tarver, James E.; et al, Tetrahedron, 2004, 60(45), 10277-10284

합성회로 15

반응 조건
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Ethyl acetate
참조
Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamates
Valle, Marcelo Siqueira; et al, Tetrahedron Letters, 2008, 49(12), 1957-1960

합성회로 16

반응 조건
1.1 Reagents: Perchloric acid Solvents: tert-Butyl acetate ,  Water ;  8 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  30 min, 0 °C; 2 h, rt
참조
Stereoselective synthesis of the epicoccin core
Gross, Ulrike; et al, Organic Letters, 2009, 11(20), 4740-4742

합성회로 17

반응 조건
1.1 Reagents: Pyridine Solvents: Ethyl acetate ;  15 h, 35 °C; 35 °C → 20 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
1.3 Solvents: Water ;  rt
참조
Asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Fu, Xinghua; et al, Youji Huaxue, 2014, 34(8), 1616-1622

합성회로 18

반응 조건
참조
Stereospecific synthesis of (2S,4R)-[5,5,5-2H3]leucine
August, Ryan A.; et al, Journal of the Chemical Society, 1996, (6), 507-14

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Raw materials

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:91229-91-3)(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester
A15904
순결:99%
재다:100g
가격 ($):275.0